

An In-Depth Technical Guide to Tributyl[(methoxymethoxy)methyl]stannane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tributyl[(methoxymethoxy)methyl]stannane

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyl[(methoxymethoxy)methyl]stannane is a versatile and valuable reagent in modern organic synthesis, primarily utilized as a hydroxymethyl anion equivalent. Its ability to introduce a protected hydroxymethyl group into a variety of molecules without the generation of a new stereocenter makes it a strategic tool in the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identifiers, synthesis, reaction mechanisms, and applications, with a particular focus on its utility in the synthesis of natural products and pharmaceutically relevant compounds. Detailed experimental protocols and safety information are also provided to facilitate its effective and safe use in a laboratory setting.

Chemical Identity and Properties

Tributyl[(methoxymethoxy)methyl]stannane is an organotin compound that is typically a colorless to light yellow liquid at room temperature. It is soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol.

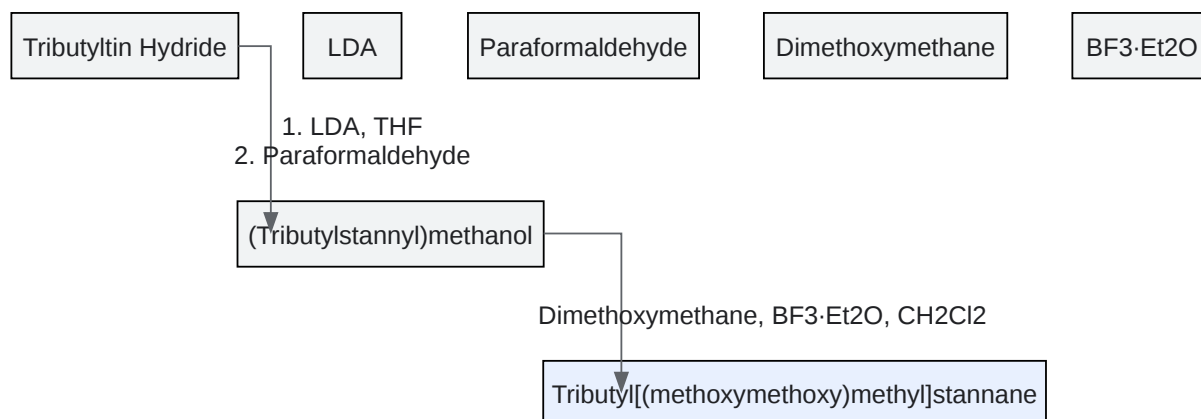
Identifier	Value
CAS Number	100045-83-8[1][2]
Molecular Formula	C ₁₅ H ₃₄ O ₂ Sn[1][2]
Molecular Weight	365.14 g/mol [1][2]
IUPAC Name	tributyl(methoxymethoxymethyl)stannane[2]
Synonyms	(Methoxymethoxymethyl)tributyltin, [(Methoxymethoxy)methyl]tributylstannane, Sn-MOM[3]
InChI Key	MHKKJWZUBFCJSI-UHFFFAOYSA-N[1]
SMILES	CCCC--INVALID-LINK--(CCCC)COCOC[1]
Boiling Point	84-87 °C (0.05 Torr)[4]

Synthesis and Mechanism of Action

Synthesis

The synthesis of **Tributyl[(methoxymethoxy)methyl]stannane** is well-documented and can be achieved in a two-step process starting from tributyltin hydride. This method avoids the use of the highly toxic chloromethyl methyl ether by employing an acid-catalyzed acetal exchange. [5] The overall yield for this process is approximately 74%. [5]

The synthetic pathway can be visualized as follows:



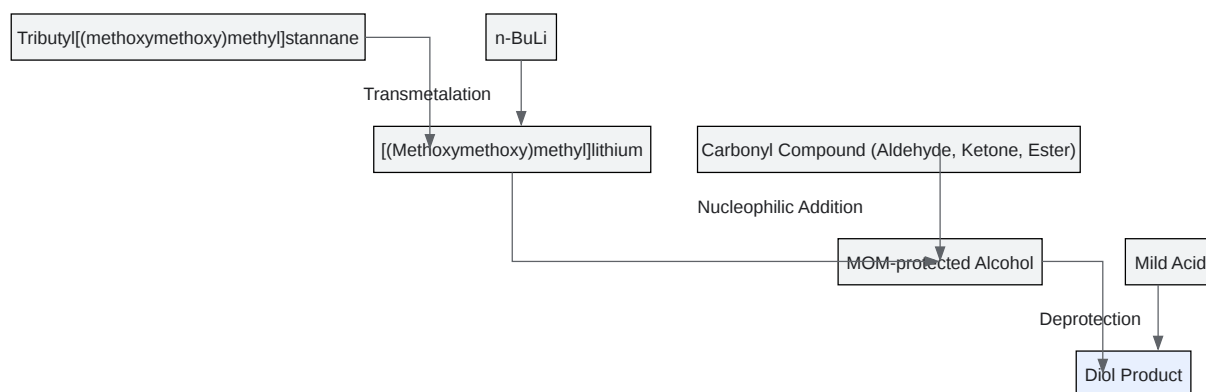
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Figure 1: Synthesis of **Tributyl[(methoxymethoxy)methyl]stannane**.

Mechanism of Action

The utility of **Tributyl[(methoxymethoxy)methyl]stannane** lies in its function as a hydroxymethyl anion equivalent.^{[3][6]} This is achieved through a transmetalation reaction with an organolithium reagent, typically n-butyllithium (n-BuLi), to generate the reactive [(methoxymethoxy)methyl]lithium. This organolithium species then acts as a nucleophile, attacking a wide range of electrophiles, most notably carbonyl compounds. The methoxymethyl (MOM) group serves as a protecting group for the hydroxyl functionality, which can be readily removed under mild acidic conditions.

The general workflow for the application of this reagent is depicted below:



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Figure 2: General reaction workflow of the stannane reagent.

Experimental Protocols

Synthesis of Tributyl[(methoxymethoxy)methyl]stannane

This protocol is adapted from Organic Syntheses.[5]

Step A: (Tributylstannyl)methanol

- To a cooled (0 °C) solution of diisopropylamine (13.7 mL, 0.098 mol) in dry tetrahydrofuran (120 mL) under an argon atmosphere, add a 1.60 M solution of n-butyllithium in hexane (58.4 mL, 0.093 mol) dropwise.
- After 30 minutes, add a solution of tributyltin hydride (24.75 g, 0.0850 mol) in tetrahydrofuran (50 mL) dropwise over 50 minutes.

- After another 30 minutes, add paraformaldehyde (3.57 g, 0.119 mol) in one portion and allow the reaction to warm to room temperature and stir for 3 hours.
- Work up the reaction by diluting with petroleum ether and washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford crude (tributylstannyl)methanol as a colorless oil, which is used in the next step without further purification.

Step B: **Tributyl[(methoxymethoxy)methyl]stannane**

- To a flask charged with the crude (tributylstannyl)methanol from the previous step, add dichloromethane (190 mL), dimethoxymethane (280 mL, 3.16 mol), and powdered 4 Å molecular sieves (50 g).
- Cool the mixture to 0 °C and add boron trifluoride etherate (13.4 mL, 0.106 mol) dropwise.
- Stir the reaction at 0 °C for 3 hours, then quench with saturated aqueous sodium bicarbonate.
- Filter the mixture and perform an extractive workup with petroleum ether.
- Purify the crude product by column chromatography on alumina followed by distillation to yield **Tributyl[(methoxymethoxy)methyl]stannane** as a colorless liquid.

General Procedure for the Reaction with Carbonyl Compounds

- Dissolve **Tributyl[(methoxymethoxy)methyl]stannane** (1.1 equivalents) in dry tetrahydrofuran under an argon atmosphere and cool to -78 °C.
- Add n-butyllithium (1.1 equivalents) dropwise and stir the solution for 30 minutes at -78 °C.
- Add a solution of the carbonyl compound (1.0 equivalent) in dry tetrahydrofuran dropwise.
- Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

- Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
- Perform a standard aqueous workup, dry the organic layer, and concentrate in vacuo.
- The resulting MOM-protected alcohol can be purified by flash column chromatography.
- For deprotection, the purified material is dissolved in a suitable solvent (e.g., methanol) and treated with a mild acid (e.g., p-toluenesulfonic acid or a Lewis acid) until the reaction is complete.

Applications in Drug Development and Total Synthesis

The ability of **Tributyl[(methoxymethoxy)methyl]stannane** to act as a hydroxymethyl anion equivalent makes it a powerful tool in the synthesis of complex natural products and pharmaceutically active molecules.

Synthesis of Anticancer Agents

A notable application of this reagent is in the synthesis of potent antitumor agents. For instance, it has been utilized in the synthetic route towards (+)-FR900482, a compound known for its anticancer properties.^[6] The introduction of a hydroxymethyl group at a key position in a synthetic intermediate is a crucial step that can be efficiently achieved using this stannane reagent.

Total Synthesis of Complex Natural Products

The synthesis of intricate natural products often requires the precise installation of functional groups. **Tributyl[(methoxymethoxy)methyl]stannane** has been employed in the total synthesis of various complex molecules, where the controlled addition of a hydroxymethyl unit is essential.

Safety and Handling

Organotin compounds, including **Tributyl[(methoxymethoxy)methyl]stannane**, are toxic and should be handled with care in a well-ventilated fume hood.

- Hazard Codes: T (Toxic), N (Dangerous for the environment)[4]
- Risk Statements: R21 (Harmful in contact with skin), R25 (Toxic if swallowed), R36/38 (Irritating to eyes and skin), R48/23/25 (Toxic: danger of serious damage to health by prolonged exposure through inhalation and if swallowed), R50/53 (Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment)[4]
- Safety Statements: S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection), S45 (In case of accident or if you feel unwell, seek medical advice immediately), S60 (This material and its container must be disposed of as hazardous waste), S61 (Avoid release to the environment)[4]

Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this reagent. All manipulations should be performed under an inert atmosphere due to the sensitivity of the generated organolithium species to air and moisture.

Conclusion

Tributyl[(methoxymethoxy)methyl]stannane is a highly effective reagent for the introduction of a protected hydroxymethyl group in organic synthesis. Its predictable reactivity, the achiral nature of the reagent, and the mild conditions for the deprotection of the resulting alcohol make it a superior choice in many synthetic strategies. For researchers and professionals in drug development, this reagent offers a reliable method for the construction of complex molecular scaffolds and the synthesis of biologically active compounds. Proper handling and safety precautions are essential when working with this and other organotin compounds.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Tributyl[(methoxymethoxy)methyl]stannane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030004#tributyl-methoxymethoxy-methyl-stannane-cas-number-and-identifiers]

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